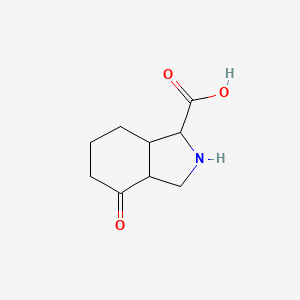

4-Oxo-octahydro-isoindole-1-carboxylic acid

概要

説明

4-Oxo-octahydro-isoindole-1-carboxylic acid is a heterocyclic compound with a unique structure that includes an isoindole ring system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography .

化学反応の分析

Acylation with ω-Mercaptoalkanoic Acid Halides

Reaction Overview

The carboxylic acid undergoes acylation with ω-mercaptoalkanoic acid halides (e.g., 3-(acetylthio)propanoyl chloride) in basic media to form thioester derivatives.

Key Conditions

-

Reagents: ω-R-CO-mercaptoalkanoic acid halides (V)

-

Base: Tertiary amines (e.g., pyridine, triethylamine), alkali metal bicarbonates

-

Solvent: Dichloromethane, tetrahydrofuran (THF), toluene

-

Temperature: 0–45°C

-

Time: 0.5–4 hours

Example Reaction

Data Table

| Reagent | Solvent | Base | Temperature | Time | Product |

|---|---|---|---|---|---|

| 3-(Acetylthio)propanoyl chloride | Acetonitrile | Hexamethyldisilazane (+ chlorotrimethylsilane catalyst) | Reflux | 5 hours | Trimethylsilyl ester intermediate |

| 3-(Acetylthio)propanoyl chloride | Toluene | Pyridine | 85°C | 1 hour | Free acid after hydrolysis |

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the carboxylate ion attacks the electrophilic carbonyl carbon of the acid halide. The trimethylsilyl ester intermediate facilitates hydrolysis to yield the free carboxylic acid .

Formation of Trimethylsilyl Esters

Reaction Overview

The carboxylic acid reacts with hexamethyldisilazane (HMDS) to form a trimethylsilyl (TMS) ester, enhancing reactivity for subsequent acylations.

Key Conditions

-

Reagents: Hexamethyldisilazane (HMDS), chlorotrimethylsilane (catalyst)

-

Solvent: Acetonitrile

-

Temperature: Reflux

Example Reaction

Data Table

| Starting Material | Reagent | Catalyst | Solvent | Time | Product |

|---|---|---|---|---|---|

| 4-Oxo-octahydro-isoindole-1-carboxylic acid | HMDS (1.4 g) | ClSiMe | Acetonitrile | 5 hours | TMS ester intermediate |

Application

The TMS ester acts as a protected intermediate for further functionalization, such as acylation, without hydrolytic degradation .

Cyclization to Indole Derivatives

Reaction Overview

The compound participates in cyclization reactions to form fused indole derivatives, a key step in synthesizing bioactive molecules.

Key Conditions

-

Reagents: Pyrrolidine, triethylamine

-

Solvent: Methylene chloride

-

Temperature: Room temperature

-

Time: 16 hours

Example Reaction

Data Table

| Substrate | Base | Solvent | Time | Product |

|---|---|---|---|---|

| Carbamic acid derivative | Pyrrolidine + TEA | Methylene chloride | 16 hours | 1-Carbmethoxy-4-ketoperhydroindole |

Mechanistic Insight

Cyclization involves deprotonation at the α-position of the ketone, followed by intramolecular nucleophilic attack to form the indole ring .

Salt Formation

Reaction Overview

The carboxylic acid forms hydrochloride salts under acidic conditions, enhancing stability and bioavailability.

Key Conditions

-

Reagents: HCl (gas or aqueous)

-

Solvent: Ethyl acetate, water

-

Temperature: Room temperature

Example Reaction

Data Table

| Acid | Acid Source | Solvent | Product |

|---|---|---|---|

| This compound | HCl (gas) | Ethyl acetate/HO | Octahydro-1H-isoindole-1-carboxylic acid hydrochloride |

Application

Salt formation is critical for pharmaceutical formulations, improving solubility and crystallinity .

Esterification to Methyl Esters

Reaction Overview

The carboxylic acid undergoes esterification with methanol under acidic or basic conditions to form methyl esters.

Key Conditions

-

Reagents: Methanol, acid catalyst (e.g., HSO)

-

Temperature: Reflux

Example Reaction

Data Table

| Acid | Reagent | Catalyst | Temperature | Product |

|---|---|---|---|---|

| This compound | Methanol | HSO | Reflux | This compound methyl ester |

Mechanistic Insight

Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration .

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of 4-Oxo-octahydro-isoindole-1-carboxylic acid exhibit promising pharmacological activities. For instance, compounds derived from this structure have been studied as potential inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibitors targeting PARP are being explored for their therapeutic potential in cancer treatment, particularly in tumors with BRCA mutations .

Anti-inflammatory Properties

Studies have shown that isoindole derivatives can influence pro-inflammatory factors. For example, certain derivatives enhance the expression of anti-inflammatory cytokines while inhibiting pro-inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. This suggests that this compound could be developed into anti-inflammatory agents .

Organic Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the oxidation of naphthalene derivatives followed by a series of reduction steps to yield isoindolinone intermediates, which can then be transformed into the desired carboxylic acid .

Table: Synthesis Methods for this compound

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Oxidation of Naphthalene | Oxidation → Reduction | 9 - 34 |

| Iodination with Copper Salts | Heating with iodine and copper salts | High Yield |

| Thionyl Chloride Method | Reaction with thionyl chloride | Moderate |

Material Science

Polymer Applications

The unique structural properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable intermediates can be harnessed to develop new materials with specific mechanical and thermal properties. Research is ongoing to explore its incorporation into polymer matrices for enhanced performance characteristics.

Case Studies

Case Study 1: PARP Inhibition in Cancer Therapy

A study conducted on various isoindole derivatives demonstrated their effectiveness as selective PARP inhibitors. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on macrophage cultures treated with isoindole derivatives showed a marked decrease in inflammatory markers. The findings suggest that these compounds could be developed into novel anti-inflammatory drugs, providing a new avenue for treating chronic inflammatory diseases .

作用機序

The mechanism of action of 4-Oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

- 4-Hydroxy-octahydro-isoindole-1-carboxylic acid

- 4-Oxo-octahydro-indole-1-carboxylic acid

- 4-Oxo-octahydro-isoquinoline-1-carboxylic acid

Comparison: 4-Oxo-octahydro-isoindole-1-carboxylic acid is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

生物活性

4-Oxo-octahydro-isoindole-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused bicyclic system that contributes to its biological properties. The compound's unique structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Receptor Modulation : It can modulate the activity of certain receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling and physiological responses.

- Cell Cycle Regulation : Research indicates that the compound may influence cell cycle progression, potentially exhibiting anticancer properties by inducing apoptosis in malignant cells.

Biological Activity Data

A summary of key findings regarding the biological activities of this compound is presented in Table 1.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models. Mice treated with varying doses showed a dose-dependent decrease in prostaglandin levels, indicating effective COX inhibition.

- Anticancer Activity : In vitro experiments revealed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, suggesting potential for cancer therapeutics.

- Neuroprotective Properties : Research indicated that this compound could mitigate neuronal damage caused by oxidative stress. In models of neurodegeneration, it was found to reduce markers of oxidative damage and improve cell viability.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound is absorbed efficiently when administered orally, with studies indicating significant bioavailability.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

- Excretion : The metabolites are predominantly excreted through renal pathways, necessitating consideration for dosing regimens in patients with renal impairment.

特性

IUPAC Name |

4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPDEKVDUFIFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CNC2C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。